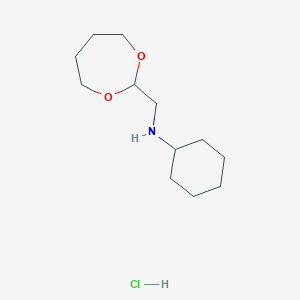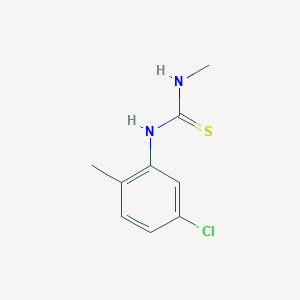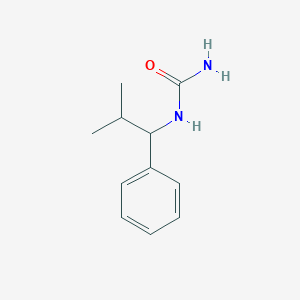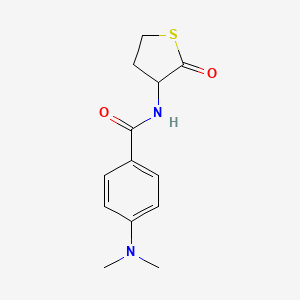
1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine, also known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine compounds. It is a synthetic compound that has been widely studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine involves its binding to serotonin receptors, particularly the 5-HT2C receptor. This binding leads to the activation of downstream signaling pathways, which ultimately results in the release of neurotransmitters such as dopamine and norepinephrine. This activity is believed to be responsible for the antidepressant and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely related to its activity on the serotonin system. It has been found to increase the release of serotonin, dopamine, and norepinephrine, which are neurotransmitters that play a role in mood regulation. Additionally, this compound has been found to increase heart rate and blood pressure, which may be related to its stimulant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine in lab experiments is its well-established mechanism of action. This makes it a useful tool for studying the serotonin system and its role in mood regulation. Additionally, this compound is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of using this compound is its potential for off-target effects, particularly on other serotonin receptor subtypes. This can complicate the interpretation of results and may require additional experiments to confirm the specificity of this compound's effects.
Orientations Futures
There are several future directions for research on 1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine. One area of interest is the development of more selective agonists for the 5-HT2C receptor, which could provide a more targeted approach to treating depression and anxiety disorders. Additionally, further research is needed to understand the potential long-term effects of this compound on the serotonin system and other neurotransmitter systems. Finally, there is a need for more studies on the potential use of this compound in the treatment of obesity, particularly in combination with other weight loss interventions.
Méthodes De Synthèse
The synthesis of 1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine involves the reaction of 3-chloroaniline with 2-methylpentanoyl chloride in the presence of a base. The resulting intermediate is then reacted with piperazine to yield this compound. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
MCPP has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. It has been found to act as a serotonin receptor agonist, which is believed to be responsible for its antidepressant and anxiolytic effects. Additionally, 1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine has been studied for its potential use in the treatment of obesity, as it has been found to suppress appetite and induce weight loss.
Propriétés
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-methylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-3-5-13(2)16(20)19-10-8-18(9-11-19)15-7-4-6-14(17)12-15/h4,6-7,12-13H,3,5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMVVAQMAWQYBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(1-ethyl-4-piperidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4887323.png)


![N-[3-(2-naphthyloxy)propyl]-1-butanamine](/img/structure/B4887351.png)
![3-({[2-(2-furylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-2-methylbenzoic acid](/img/structure/B4887364.png)
![ethyl 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4887365.png)
![N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-2-phenylacetamide](/img/structure/B4887379.png)
![N-cyclohexyl-N-{3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propyl}-N'-phenylthiourea](/img/structure/B4887383.png)

![1-isopropyl-2-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B4887393.png)
![{4-[(5-bromo-2-methoxybenzoyl)amino]phenyl}acetic acid](/img/structure/B4887406.png)

![(4-methoxy-3-biphenylyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4887434.png)